molecular formula C21H14BrNO3 B12478021 3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one

3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one

Cat. No.: B12478021
M. Wt: 408.2 g/mol
InChI Key: GTPKYIQEMDBGLB-UHFFFAOYSA-N
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Description

3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a benzoyl and bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one typically involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized forms of the benzoxazine ring or the benzoyl group.

    Reduction Products: Reduced forms of the benzoxazine ring or the benzoyl group.

Scientific Research Applications

3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-2-(4-chlorophenyl)-2H-1,3-benzoxazin-4-one
  • 3-Benzoyl-2-(4-fluorophenyl)-2H-1,3-benzoxazin-4-one
  • 3-Benzoyl-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one

Uniqueness

3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .

Properties

Molecular Formula

C21H14BrNO3

Molecular Weight

408.2 g/mol

IUPAC Name

3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C21H14BrNO3/c22-16-12-10-15(11-13-16)21-23(19(24)14-6-2-1-3-7-14)20(25)17-8-4-5-9-18(17)26-21/h1-13,21H

InChI Key

GTPKYIQEMDBGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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